molecular formula C17H13BrN4O2 B2650909 8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 864925-08-6

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2650909
CAS RN: 864925-08-6
M. Wt: 385.221
InChI Key: XNXIWOKRFRLOKE-UHFFFAOYSA-N
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Description

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as Br-naphthyl-MPD and is a derivative of purine. It has been used in various studies to investigate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Organic Synthesis and Material Science

Researchers have developed efficient methodologies for synthesizing compounds with naphthalene structures, exploring their applications in creating advanced materials. For instance, Mallakpour and Rafiee (2007) demonstrated the combination of ionic liquids and microwave irradiation as a green protocol for polycondensation involving naphthalene derivatives, resulting in soluble poly(urea-urethane)s with good yields and inherent viscosities. This method highlights the potential of naphthalene structures in the development of polymers with specific properties (Mallakpour & Rafiee, 2007).

Chemosensors for Transition Metal Ions

Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based chemosensors capable of detecting transition metal ions with high selectivity towards Cu2+ ions. This application is significant in environmental monitoring and industrial process control, showcasing the versatility of naphthalene derivatives in chemical sensing technologies (Gosavi-Mirkute et al., 2017).

Antiproliferative Activity

In the search for new anticancer agents, Zagórska et al. (2021) reported on the design, synthesis, and biological evaluation of hydantoin and purine derivatives, incorporating naphthalene moieties for anticancer activity. Their findings suggest the potential therapeutic applications of these compounds in cancer treatment, highlighting the significant role of naphthalene structures in medicinal chemistry (Zagórska et al., 2021).

Antifungal Activity and Molecular Modeling

Filho et al. (2016) explored the synthesis, antifungal activity, and molecular modeling studies of new Mannich bases derived from lawsone, incorporating naphthalene-1,4-dione derivatives. Their work demonstrates the antifungal potential of these compounds, offering insights into their mechanism of action and establishing a foundation for future drug development efforts against fungal infections (Filho et al., 2016).

properties

IUPAC Name

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4O2/c1-21-14-13(15(23)20-17(21)24)22(16(18)19-14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXIWOKRFRLOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

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